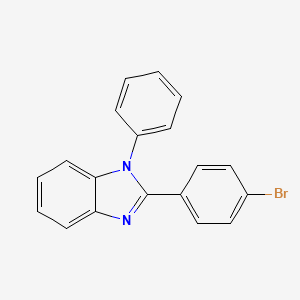

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

描述

The molecule 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. The presence of a bromophenyl group in the molecule suggests potential for interactions that could be exploited in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields . This method showcases the versatility of isocyanides in constructing the benzimidazole core, which is a crucial step in the synthesis of compounds like 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(4-Bromophenyl)-1H-benzimidazole, has been studied using vibrational spectroscopy and computational methods. The optimized molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering activities of these compounds can be calculated using Hartree-Fock and density functional methods . These studies provide detailed insights into the molecular conformations and the nature of bonding within the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions due to their reactive sites. The bromophenyl moiety, in particular, can undergo further functionalization through cross-coupling reactions, which are facilitated by the presence of the bromine atom. The reactivity of the benzimidazole core itself can lead to the formation of diverse compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in the crystal packing and solid-state properties of these compounds . The vibrational spectra provide additional information on the physical properties by revealing the characteristic frequencies associated with different functional groups in the molecule .

科学研究应用

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its antimicrobial and anticancer activities .

- Method : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and its anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

- Results : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were active against the breast cancer cell line .

-

Synthesis of Pyrazinoisoquinoline Derivatives

- Field : Organic Chemistry

- Application : 4-Bromophenethylamine, a compound with a similar bromophenyl structure, was used in the synthesis of pyrazinoisoquinoline derivatives .

- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .

- Results : The results of the synthesis are not provided in the source .

-

Bromophenols

- Field : Environmental Science

- Application : Bromophenols, which have a similar bromophenyl structure, are derived from brominated flame retardants (BFRs) in human environments and are present in human blood and breast milk .

- Method : The presence of bromophenols in human blood and breast milk was detected through chemical analysis .

- Results : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .

-

Synthesis of Quinazoline Derivatives

- Field : Organic Chemistry

- Application : 4-Bromophenethyl alcohol, a compound with a similar bromophenyl structure, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .

- Results : The results of the synthesis are not provided in the source .

-

Bromophenols

- Field : Environmental Science

- Application : Bromophenols, which have a similar bromophenyl structure, are derived from brominated flame retardants (BFRs) in human environments and are present in human blood and breast milk .

- Method : The presence of bromophenols in human blood and breast milk was detected through chemical analysis .

- Results : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .

-

Synthesis of Quinazoline Derivatives

- Field : Organic Chemistry

- Application : 4-Bromophenethyl alcohol, a compound with a similar bromophenyl structure, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .

- Results : The results of the synthesis are not provided in the source .

属性

IUPAC Name |

2-(4-bromophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRLALXPCIOIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630568 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole | |

CAS RN |

2620-76-0 | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)